molecular formula C12H12Cl2N2O2S B14118880 (E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride

(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride

Cat. No.: B14118880
M. Wt: 319.2 g/mol
InChI Key: YJACJIYMTDWTFN-UHFFFAOYSA-N
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Description

(5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, an aminoethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable dione with a thiourea derivative to form the thiazolidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Aminoethyl Substitution: The aminoethyl group is added via a nucleophilic substitution reaction, often using an amine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The aminoethyl and chlorophenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, (5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

(5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring, aminoethyl group, and chlorophenyl group sets it apart from other thiazolidinedione derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H11ClN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H

InChI Key

YJACJIYMTDWTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl

Origin of Product

United States

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